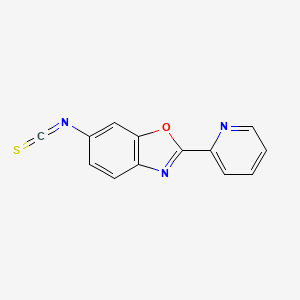
6-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzoxazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features an isothiocyanate group attached to a benzoxazole ring, which is further substituted with a pyridinyl group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzoxazole typically involves the reaction of 2-aminopyridine with carbon disulfide and a suitable base to form the corresponding dithiocarbamate. This intermediate is then cyclized with an appropriate reagent, such as phosgene or thiophosgene, to yield the desired benzoxazole derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation with hydrogen peroxide can convert the isothiocyanate group to an isocyanate.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems, which can be useful in the synthesis of complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound include thioureas, carbamates, dithiocarbamates, isocyanates, and various fused ring systems
Scientific Research Applications
6-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzoxazole has been studied for its applications in various scientific fields:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and heterocycles. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It can interact with biological targets and inhibit the growth of pathogens and cancer cells.
Medicine: Research has explored the use of this compound in drug development. Its derivatives have been investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also serve as a precursor for the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzoxazole involves its interaction with molecular targets and pathways in biological systems. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, enzymes, and DNA, leading to the inhibition of their function. This covalent modification can disrupt cellular processes and induce cell death in cancer cells or inhibit the growth of pathogens. The compound’s ability to target specific biomolecules makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
6-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzoxazole can be compared with other similar compounds, such as:
6-Isothiocyanato-2-(2-pyridinyl)-1H-benzimidazole: This compound has a benzimidazole ring instead of a benzoxazole ring, which can affect its chemical properties and reactivity.
6-Isothiocyanato-2-naphthoic acid: This compound features a naphthoic acid moiety, which can influence its solubility and biological activity.
6-Isothiocyanato-2-methylnicotinonitrile:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
CAS No. |
61382-11-4 |
|---|---|
Molecular Formula |
C13H7N3OS |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
6-isothiocyanato-2-pyridin-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C13H7N3OS/c18-8-15-9-4-5-10-12(7-9)17-13(16-10)11-3-1-2-6-14-11/h1-7H |
InChI Key |
NLQDKLUWHMWVQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(O2)C=C(C=C3)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


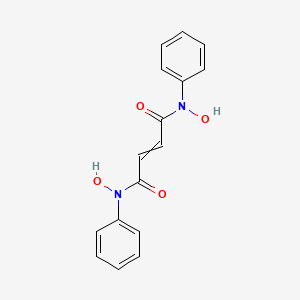

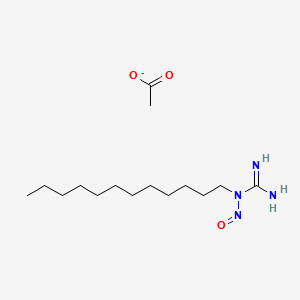
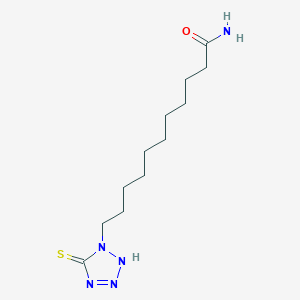
![(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14583289.png)

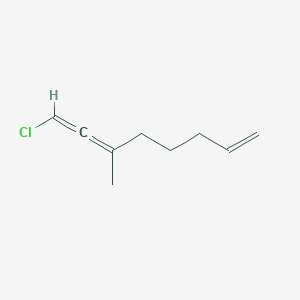




![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)
![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)
